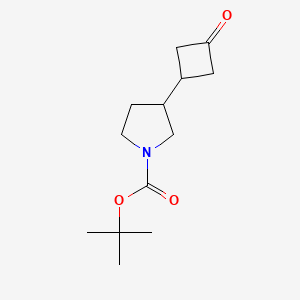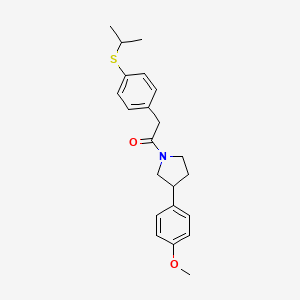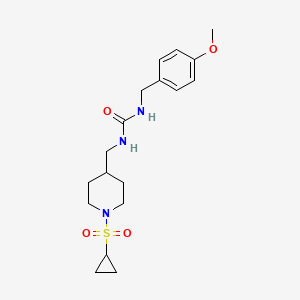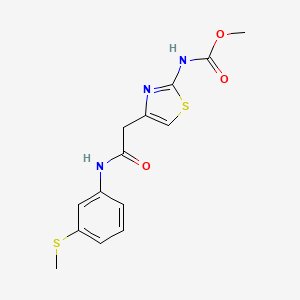
Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Antifilarial Applications
One study highlighted the synthesis of 2,4-disubstituted thiazoles and selenazoles, including a derivative closely related to the compound , exploring their potential as antitumor and antifilarial agents. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a similar compound, showed notable activity in inhibiting the growth of L1210 leukemic cells and demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds. This suggests a promising avenue for research into the compound's potential applications in treating cancer and filarial infections (Y. Kumar et al., 1993).
Antiproliferative Properties
Another research effort focused on the synthesis and antiproliferative activity investigation of new derivatives, aiming to explore their potential in inhibiting cancer cell proliferation. This work underscores the importance of the structural features of thiazole derivatives in mediating cytotoxic properties, particularly against cancer cells. The study's findings on the cytotoxic properties of these compounds highlight their potential as leads in the development of anticancer agents (L. Yurttaş et al., 2022).
Antimicrobial Activity
Research into substituted thiazole-5-carboxaldehydes and their ylidenenitriles derivatives has shown these compounds to possess antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species, suggesting the potential of thiazole derivatives in developing new antimicrobial agents (N. J. Thumar & Manish P. Patel, 2009).
Antihypertensive α-Blocking Agents
Further studies have explored the potential of methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives as antihypertensive α-blocking agents. This research suggests that modifications of the thiazol-2-ylcarbamate structure can yield compounds with significant α-blocking activity, potentially useful in the treatment of hypertension (B. F. Abdel-Wahab et al., 2008).
Mécanisme D'action
Target of Action
Thiazole is a core structural motif present in a wide range of natural products and synthetic drugs . It’s found in the core of various drugs and natural products . Thiazole moiety is involved in many natural and synthetic molecules having interesting activities, such as anticancer, antiviral, antiparkinson, antimicrobial, and anti-inflammatory activities .
Mode of Action
The mode of action of “Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” could be similar to other thiazole derivatives. For example, some thiazole derivatives have been found to display strong antifungal activity . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their broad pharmacological spectrum . They are associated with four different biological activities: anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. As mentioned, thiazole derivatives have been associated with a wide range of biological activities .
Propriétés
IUPAC Name |
methyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-20-14(19)17-13-16-10(8-22-13)7-12(18)15-9-4-3-5-11(6-9)21-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXEFOXFNCLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
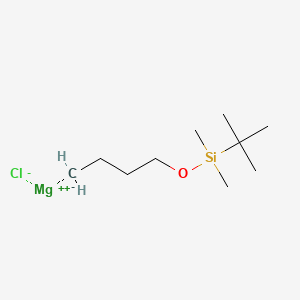
![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)
![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)
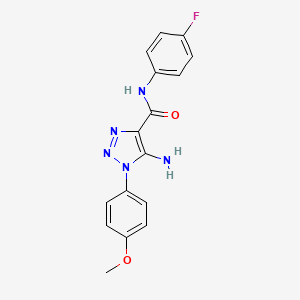
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)
![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
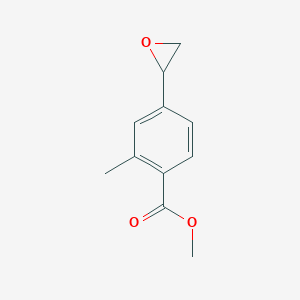
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)

